molecular formula C17H22N2O3S B4614883 1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine

1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine

Cat. No.: B4614883
M. Wt: 334.4 g/mol
InChI Key: JOQGMNRZOBGFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.13511374 g/mol and the complexity rating of the compound is 483. The solubility of this chemical has been described as 13.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Anthelmintic Activity

A study on the synthesis and characterization of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides and alkylated piperazine derivatives demonstrated significant antibacterial, antifungal, and anthelmintic activities. These compounds also showed potential in latent fingerprint analysis, indicating their utility in forensic science as well as potential antibacterial and antifungal agents (Khan et al., 2019).

Enzyme Inhibition for Alzheimer's Disease

Research into multifunctional amides synthesized for Alzheimer's disease treatment highlighted moderate enzyme inhibitory potentials with mild cytotoxicity. These compounds, including 2-furyl(1-piperazinyl)methanone derivatives, demonstrated good enzyme inhibition against acetyl- and butyrylcholinesterase, suggesting their potential as therapeutic agents against Alzheimer's disease (Hassan et al., 2018).

Antioxidant and Cytotoxic Agents

A study on chrysin-based sulfonylpiperazines investigated their in vitro free radical scavenging potential and cytotoxic efficacies against selected cancer cell lines. These compounds demonstrated better antioxidant and anticancer efficacies than previously studied precursors, indicating their importance in developing therapeutic agents for cancer treatment and antioxidant applications (Patel et al., 2019).

Atmospheric Fate of Piperazine

In environmental science, a study focused on piperazine enhancing sulfuric acid-based new particle formation (NPF) discussed the atmospheric fate of piperazine. It highlighted piperazine's potential to significantly alter its environmental impact through participation in the NPF pathway, in addition to oxidation pathways. This finding is crucial for understanding the environmental behavior of amine solvents used in post-combustion CO2 capture (Ma et al., 2019).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-14-5-6-17(12-15(14)2)23(20,21)19-9-7-18(8-10-19)13-16-4-3-11-22-16/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQGMNRZOBGFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49817088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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